2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Description
2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C12H9FN4O and its molecular weight is 244.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.07603909 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
These properties contribute to the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, enhancing its inhibitory potency .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . Specifically, it can downregulate anti-apoptotic genes and upregulate pro-apoptotic genes, leading to programmed cell death. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . By occupying the active site, it prevents the binding of natural substrates, thereby inhibiting enzymatic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under physiological conditions, maintaining its inhibitory activity over extended periods . It can undergo degradation in the presence of certain enzymes, leading to the formation of inactive metabolites. Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of target enzymes and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in these organs . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific tissues. Additionally, it can bind to plasma proteins, such as albumin, which affects its distribution and bioavailability . The localization of this compound within cells can influence its pharmacological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through the presence of targeting signals and post-translational modifications . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression. In the mitochondria, it can affect mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c1-7-6-10(18)17-12(14-7)15-11(16-17)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVXMKXIGJSUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.